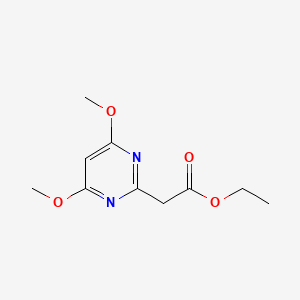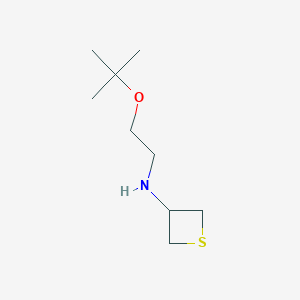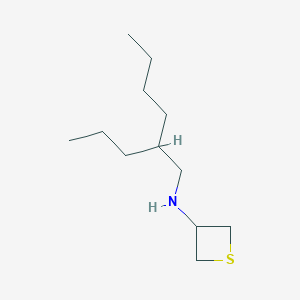
N-(2-Propylhexyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Propylhexyl)thietan-3-amine: is a chemical compound with the molecular formula C11H23NS. It is a member of the thietane family, which are four-membered sulfur-containing heterocycles. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propylhexyl)thietan-3-amine typically involves the reaction of a thietane derivative with a suitable amine. One common method is the nucleophilic substitution reaction where a thietane moiety is introduced to a propylhexylamine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-Propylhexyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Propylhexyl)thietan-3-amine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of N-(2-Propylhexyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Thietan-3-amine: A simpler analog with similar chemical properties.
N-(2-Propylhexyl)thietan-2-amine: A positional isomer with different reactivity.
Thietan-3-amine hydrochloride: A salt form with enhanced solubility.
Uniqueness: N-(2-Propylhexyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer alkyl chain enhances its lipophilicity, making it more suitable for certain applications compared to its simpler analogs .
Properties
Molecular Formula |
C12H25NS |
|---|---|
Molecular Weight |
215.40 g/mol |
IUPAC Name |
N-(2-propylhexyl)thietan-3-amine |
InChI |
InChI=1S/C12H25NS/c1-3-5-7-11(6-4-2)8-13-12-9-14-10-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
DZBZNLMELYBCGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)CNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



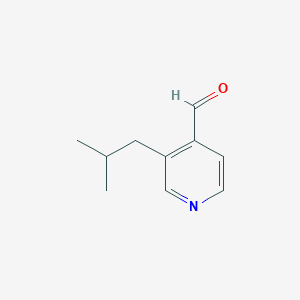
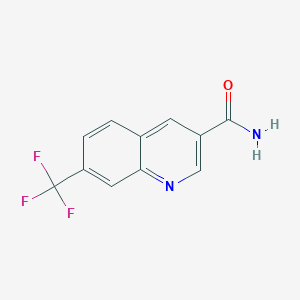

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B13018977.png)
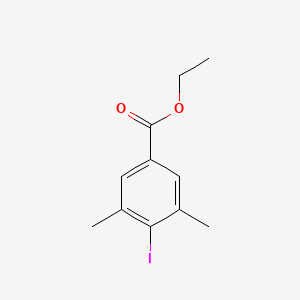
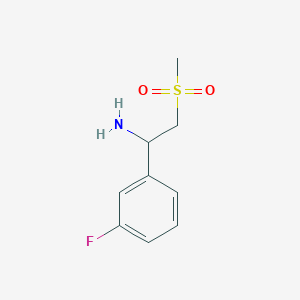
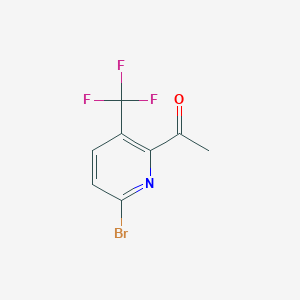
![Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B13018995.png)

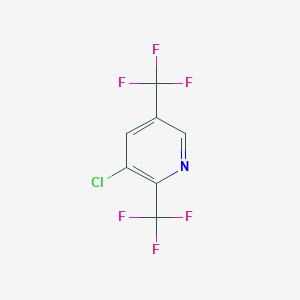
![5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13019002.png)
